6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide
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Overview
Description
6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a carboxamide group. The compound also contains an azetidine ring and a trifluoromethyl-substituted pyridine ring. This unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Coupling Reactions: The final step usually involves coupling the azetidine and pyridine rings through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amine derivatives are common products.
Substitution: Substituted pyridine derivatives are typically formed.
Scientific Research Applications
6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-{1-[4-(fluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide
- 6-methoxy-N-{1-[4-(chloromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
6-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-25-14-3-2-10(7-21-14)15(24)22-12-8-23(9-12)13-6-11(4-5-20-13)16(17,18)19/h2-7,12H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEAGTAWNJPIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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